molecular formula C23H24N4O3 B2458171 2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922688-51-5

2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2458171
CAS RN: 922688-51-5
M. Wt: 404.47
InChI Key: IOBVRBAKTQNSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Mechanism of Action

The mechanism of action of such compounds is often influenced by the stereogenicity of carbons in the pyrrolidine ring . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research and development of such compounds often involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the physicochemical parameters and exploring the pharmacophore space .

properties

IUPAC Name

2,6-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-19-9-6-10-20(30-2)22(19)23(28)24-17-8-5-7-16(15-17)18-11-12-21(26-25-18)27-13-3-4-14-27/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBVRBAKTQNSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.